molecular formula C10H20ClN3O B1441458 3-(Piperazin-1-yl)azepan-2-one hydrochloride CAS No. 1354949-54-4

3-(Piperazin-1-yl)azepan-2-one hydrochloride

Cat. No.: B1441458
CAS No.: 1354949-54-4
M. Wt: 233.74 g/mol
InChI Key: TWAWWBLQUPHERX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)azepan-2-one hydrochloride (CAS 1354949-54-4) is an advanced chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture combining a seven-membered azepan-2-one (caprolactam) ring with a piperazine moiety, a scaffold widely recognized as a privileged structure in drug design . The molecular formula is C10H20ClN3O, with a molecular weight of 233.74 g/mol . The piperazine ring is a fundamental component in a broad spectrum of biologically active molecules, contributing to properties in various therapeutic classes such as antimicrobials, antidepressants, antipsychotics, and antihistaminics . Its incorporation into novel structures like this one facilitates the exploration of new chemical space for developing receptor ligands and enzyme inhibitors. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to use, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) .

Properties

IUPAC Name

3-piperazin-1-ylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;/h9,11H,1-8H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWWBLQUPHERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-54-4
Record name 2H-Azepin-2-one, hexahydro-3-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-54-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(piperazin-1-yl)azepan-2-one hydrochloride
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Foundational & Exploratory

A Technical Guide to 3-(Piperazin-1-yl)azepan-2-one Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both structural rigidity and versatile points for functionalization is a cornerstone of efficient lead generation and optimization. 3-(Piperazin-1-yl)azepan-2-one hydrochloride represents a convergence of two such "privileged" structures: the seven-membered ε-caprolactam ring and the versatile piperazine heterocycle. The caprolactam moiety, a key component of nylon-6, provides a conformationally intriguing and robust cyclic amide framework.[1][2] The piperazine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to modulate physicochemical properties like solubility and pKa, and to serve as a linker to engage with biological targets.[3]

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals. It is not merely a compilation of data but a field-expert's perspective on the synthesis, comprehensive characterization, and strategic utility of this compound. We will delve into the causality behind methodological choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

The hydrochloride salt of 3-(Piperazin-1-yl)azepan-2-one is a molecule designed for utility. The free base possesses a molecular formula of C₁₀H₁₉N₃O. The hydrochloride salt enhances aqueous solubility and crystallinity, which are advantageous properties for handling, purification, and potential formulation.

Below is a summary of its key identifiers and computed properties.

PropertyValueSource
IUPAC Name 3-(Piperazin-1-yl)azepan-2-one hydrochloride-
Molecular Formula C₁₀H₂₀ClN₃O-
Molecular Weight 233.74 g/mol Computed
Monoisotopic Mass (Free Base) 197.1528 g/mol PubChem
Predicted [M+H]⁺ (Free Base) 198.1601 m/zPubChem
SMILES (Free Base) C1CCNC(=O)C(C1)N2CCNCC2PubChem
InChIKey (Free Base) WZIITQROMQTOAB-UHFFFAOYSA-NPubChem

A Strategic Approach to Synthesis

A robust synthesis of 3-(Piperazin-1-yl)azepan-2-one hydrochloride requires a strategy that ensures regioselectivity and high yield. Direct alkylation of piperazine with a halogenated caprolactam risks di-alkylation, forming a complex mixture that is challenging to purify. Therefore, a more controlled, three-step approach is proposed, leveraging a protecting group strategy. This method involves:

  • α-Bromination of ε-Caprolactam: Introduction of a bromine atom at the C3 position, adjacent to the carbonyl group, to create an electrophilic site.

  • Nucleophilic Substitution: Reaction of the resulting 3-bromo-azepan-2-one with a mono-protected piperazine derivative to ensure selective mono-alkylation.

  • Deprotection and Salt Formation: Removal of the protecting group and subsequent treatment with hydrochloric acid to yield the final target compound.

This workflow is designed for efficiency and control, minimizing side reactions and simplifying purification.

G cluster_structure Structural Confirmation cluster_purity Purity & Identity FinalProduct 3-(Piperazin-1-yl)azepan-2-one HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY) FinalProduct->NMR Connectivity MS Mass Spectrometry (HRMS) FinalProduct->MS Molecular Weight IR IR Spectroscopy FinalProduct->IR Functional Groups HPLC HPLC Analysis FinalProduct->HPLC Purity (%) TLC TLC FinalProduct->TLC Qualitative Check

Sources

3-(Piperazin-1-yl)azepan-2-one hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Piperazin-1-yl)azepan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 3-(Piperazin-1-yl)azepan-2-one hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Recognizing the current absence of specific solubility data in publicly accessible literature, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It details the critical physicochemical properties that govern the solubility of this molecule, presents a rigorous, field-proven protocol for its experimental determination, and discusses the key factors influencing its behavior in aqueous media. The methodologies described herein are designed to establish a robust, reliable, and reproducible solubility profile, a cornerstone for any successful drug development program.

Introduction and Physicochemical Context

3-(Piperazin-1-yl)azepan-2-one hydrochloride is a molecule featuring a saturated seven-membered lactam ring (azepan-2-one) substituted with a piperazine moiety. Piperazine and its derivatives are ubiquitous in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties due to their basic nature and ability to form salts.[1][2] The hydrochloride salt form of this compound is intended to leverage these characteristics for improved biopharmaceutical performance.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, dissolution rate, and overall developability. A thorough understanding of a compound's solubility across a physiologically relevant pH range is therefore non-negotiable in preclinical and formulation development.

This guide addresses the current information gap by providing a detailed roadmap for the de novo determination of the solubility of 3-(Piperazin-1-yl)azepan-2-one hydrochloride.

Core Molecular Features Influencing Solubility

The solubility behavior of 3-(Piperazin-1-yl)azepan-2-one hydrochloride is primarily dictated by the interplay of its structural components:

  • Piperazine Ring: As a diamine, the piperazine moiety has two basic nitrogen atoms with distinct pKa values, typically around 5.5 and 9.5 for the parent molecule.[3] These nitrogens will be protonated to varying degrees depending on the pH of the solution, significantly impacting the molecule's charge and interaction with water.

  • Azepan-2-one Ring: This lactam structure contributes to the overall polarity of the molecule.

  • Hydrochloride Salt Form: As a salt of a weak base, its solubility is expected to be highly dependent on pH.[4][5] At low pH, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa values of the piperazine nitrogens, the uncharged free base will begin to predominate, which is anticipated to have significantly lower aqueous solubility.

The relationship between the different protonated species and pH is a critical consideration for experimental design.

G cluster_pH Influence of pH on Ionization State Low_pH Low pH (e.g., pH < 4) Fully Protonated (BH₂²⁺) Highest Solubility Mid_pH Intermediate pH (e.g., pH 5-9) Mixture of BH₂²⁺ and BH⁺ Decreasing Solubility Low_pH->Mid_pH + OH⁻ - H⁺ High_pH High pH (e.g., pH > 10) Primarily Free Base (B) Lowest Solubility Mid_pH->High_pH + OH⁻ - H⁺

Caption: pH-dependent ionization states of the piperazine moiety.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. The shake-flask method is the universally recognized gold-standard for this determination due to its robustness and reliability.[6][7] This protocol ensures that the system has reached a true equilibrium between the dissolved and solid states of the compound.

Causality in Experimental Design

Every step in this protocol is designed to mitigate common sources of error and ensure the final data is a true representation of the molecule's intrinsic properties. The choice of buffers across the physiological pH range of 1.2 to 6.8 is mandated by regulatory guidelines (e.g., WHO, FDA) for biopharmaceutics classification.[6][8] Temperature control at 37 °C simulates human body conditions. The extended equilibration time is critical because reaching true equilibrium can be a slow process, and premature measurement leads to an overestimation of solubility.[9] Finally, analyzing the residual solid is a self-validating step to confirm that the salt has not converted to a different form (e.g., the free base) during the experiment.[7]

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 3-(Piperazin-1-yl)azepan-2-one hydrochloride across a pH range at a physiologically relevant temperature.

Materials:

  • 3-(Piperazin-1-yl)azepan-2-one hydrochloride (solid powder, purity >98%)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled orbital shaker or rotator capable of maintaining 37 ± 1 °C

  • Glass vials or flasks with screw caps

  • Centrifuge capable of operating at 37 °C

  • Syringe filters (e.g., 0.22 µm PVDF, pre-tested for low compound binding)

  • Validated HPLC-UV or LC-MS/MS system for quantification

  • Pharmacopeial buffer solutions (e.g., HCl, phosphate, acetate buffers) adjusted to pH 1.2, 4.5, and 6.8.

Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions at a minimum of three pH points: 1.2, 4.5, and 6.8.[6] The buffer capacity should be sufficient to resist pH shifts upon addition of the compound.

  • Addition of Compound: Add an excess of solid 3-(Piperazin-1-yl)azepan-2-one hydrochloride to a series of vials (in triplicate for each pH condition) containing a known volume of the respective buffer. "Excess" is visually confirmed by the presence of undissolved solid material throughout the experiment.[7]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150-250 rpm) but not so vigorous as to cause foaming.[6] Allow the suspensions to equilibrate for a minimum of 24 to 48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h); equilibrium is reached when consecutive measurements are within an acceptable variance (<10%).[7]

  • pH Measurement: After equilibration, measure and record the final pH of each suspension to ensure it has not significantly deviated from the initial value.[7]

  • Sample Separation: Separate the undissolved solid from the solution. The preferred method is centrifugation at 37 °C, followed by careful withdrawal of the supernatant. The supernatant should then be filtered through a low-binding syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating analytical method (see Section 3).

  • Solid Phase Analysis: Recover the remaining solid from the vials. After drying, analyze its solid form using techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to verify that no phase transformation (e.g., disproportionation to the free base) has occurred.

G cluster_workflow Shake-Flask Solubility Workflow A 1. Add Excess Solid to Buffer Vials (pH 1.2, 4.5, 6.8) B 2. Equilibrate (37°C, 24-48h) on Orbital Shaker A->B C 3. Separate Solid (Centrifuge & Filter) B->C D 4. Quantify Supernatant (HPLC / LC-MS) C->D E 5. Analyze Residual Solid (XRPD / DSC) C->E

Caption: Experimental workflow for the shake-flask method.

Analytical Quantification

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common technique. Since piperazine itself lacks a strong chromophore, the UV detection wavelength will depend on the overall structure of 3-(Piperazin-1-yl)azepan-2-one. If UV sensitivity is low, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity and is the preferred choice for low-concentration samples or complex matrices.[11] It does not require a chromophore for detection.

The chosen method must be validated for linearity, accuracy, precision, and specificity in the relevant buffer matrices to ensure trustworthy results.[10]

Data Interpretation and Presentation

The results of the solubility study should be presented clearly to allow for straightforward interpretation and application in downstream development activities.

Tabulated Solubility Data

Summarize the quantitative data in a table, reporting the mean solubility and standard deviation for each pH condition.

pH (at 37 °C)Mean Solubility (mg/mL)Standard DeviationFinal Solid Form
1.2[Experimental Value][Experimental Value][e.g., HCl Salt]
4.5[Experimental Value][Experimental Value][e.g., HCl Salt]
6.8[Experimental Value][Experimental Value][e.g., Free Base]
Biopharmaceutics Classification System (BCS) Application

The solubility data is used to classify the drug substance according to the BCS. An API is considered "highly soluble" if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2–6.8.[6]

Dose/Solubility Volume (mL) = Highest Dose (mg) / Lowest Measured Solubility (mg/mL)

This calculation is fundamental for assessing biowaiver eligibility and predicting in vivo performance.[6]

Conclusion

While specific solubility data for 3-(Piperazin-1-yl)azepan-2-one hydrochloride is not currently in the public domain, this guide provides the necessary scientific foundation and a detailed experimental protocol for its rigorous determination. By adhering to the principles of the shake-flask method, employing validated analytical techniques, and carefully considering the pH-dependent nature of this piperazine salt, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in the drug development process. This systematic approach ensures both scientific integrity and practical utility, forming a critical part of the compound's overall characterization.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Tripodi, F., Cocomazzi, A., Rossetti, A., & Moro, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1279. [Link]

  • Al-Tamrah, S. A. (2013). A Review on Analytical Methods for Piperazine Determination. Critical Reviews in Analytical Chemistry, 43(1), 35-43. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 154-157. [Link]

  • U.S. Pharmacopeial Convention. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 41-45. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Kumar, L., & Bansal, A. K. (2004). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Technology, 28(11), 62-79. [Link]

  • Varela, J., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Molecules, 28(1), 385. [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2002). Salt Selection in Drug Development. Pharmaceutical Technology, 26(6), 88-104. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 18(2), 209-217. [Link]

  • Tripodi, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1756-1768. [Link]

  • Reddy, B. C., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(2), 1215-1221. [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • International Pharmaceutical Federation (FIP). (1997). Guidelines for Dissolution Testing of Solid Oral Products. Retrieved from [Link]

  • Kała, M., & Konieczny, R. (2011). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 87, 215-226. [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything?. r/chemistry. Retrieved from [Link]

  • Wang, J., et al. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 46(1), 8-15. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Piperazin-1-yl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 3-(Piperazin-1-yl)azepan-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages expert knowledge and spectral data from analogous structures—namely piperazine and caprolactam derivatives—to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of this and related compounds, offering a robust framework for spectroscopic analysis and structural elucidation.

Introduction: The Structural Rationale and Analytical Imperative

The molecule 3-(Piperazin-1-yl)azepan-2-one hydrochloride integrates two key pharmacophoric scaffolds: the azepan-2-one (a cyclic amide, specifically a caprolactam derivative) and a piperazine ring. This combination suggests potential applications in drug discovery, where such structures are often explored for their diverse biological activities. The hydrochloride salt form is typical for enhancing the solubility and stability of amine-containing compounds.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed, predictive analysis of the key spectroscopic features expected for 3-(Piperazin-1-yl)azepan-2-one hydrochloride, explaining the underlying principles and experimental considerations.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure of 3-(Piperazin-1-yl)azepan-2-one hydrochloride is presented below.

G M [M+H]⁺ m/z 198 frag1 Loss of piperazine fragment m/z 113 M->frag1 α-cleavage frag2 Piperazine ring opening m/z 85 M->frag2 Ring cleavage frag3 Further fragmentation frag2->frag3

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 3-(Piperazin-1-yl)azepan-2-one.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of 3-(Piperazin-1-yl)azepan-2-one hydrochloride. By leveraging the known spectral characteristics of its constituent fragments, we have constructed a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information provides a robust starting point for any researcher working on the synthesis and characterization of this molecule. It is crucial to underscore that while these predictions are based on sound chemical principles and data from analogous compounds, experimental verification remains the gold standard for unequivocal structural elucidation. The protocols and interpretations laid out in this guide are designed to facilitate this essential experimental work.

References

  • Caprolactam. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Thurecht, K. J., Howdle, S. M., & Heise, A. (2010). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Macromolecules, 43(24), 10324–10334.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). In ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3-Amino-2-azepanon. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis method of 3-amino-1,2-propanediol. (n.d.). In Google Patents.
  • Caprolactam. (n.d.). In NIST WebBook. Retrieved January 26, 2026, from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society, 40(2), 145-151.
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (2023). RJ Wave, 1(1), 1-10.

Methodological & Application

Application Note & Protocols: High-Purity Isolation of 3-(Piperazin-1-yl)azepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(Piperazin-1-yl)azepan-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The inherent basicity of the piperazine moiety and the polarity of the lactam ring present unique challenges for achieving high purity. This guide moves beyond standard protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot effectively. We present two primary methodologies: a robust and scalable selective precipitation/recrystallization of the hydrochloride salt, and supplementary chromatographic techniques for removing persistent impurities. Each protocol is accompanied by detailed step-by-step instructions, quality control checkpoints, and expert insights to ensure the isolation of material suitable for downstream applications in drug development and research.

Introduction: The Importance of Purity

3-(Piperazin-1-yl)azepan-2-one is a heterocyclic compound incorporating both a caprolactam and a piperazine scaffold. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active agents[1][2]. The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.

For any application in drug development, achieving >99% purity is not merely a goal but a necessity. Impurities, even at trace levels, can lead to unwanted side reactions, altered biological activity, and complications in toxicological assessments. The most common impurities arise from the synthetic route, typically involving the reaction of piperazine with a functionalized azepan-2-one precursor.

Anticipated Impurity Profile:

  • Unreacted Starting Materials: Residual piperazine or 3-substituted azepan-2-one starting material.

  • Di-substituted Byproducts: Reaction of both piperazine nitrogens with the azepan-2-one substrate, leading to a dimeric impurity. This is often a significant byproduct that can be difficult to remove[3].

  • Solvent Adducts & Degradants: Compounds formed from interactions with solvents or degradation under reaction conditions.

This guide provides the technical framework to effectively eliminate these impurities.

Core Purification Strategy: Selective HCl Salt Precipitation

The most effective and scalable method for purifying this compound leverages the significant difference in solubility between its free-base form and its hydrochloride salt in specific organic solvent systems. The free base, containing two secondary amine groups, is moderately soluble in non-polar organic solvents like toluene. In contrast, the protonated hydrochloride salt is highly polar and becomes virtually insoluble in these same solvents, forcing it to precipitate out in a crystalline, purified form.

This process is not merely a precipitation; it is an in-situ crystallization that selects for the desired product, leaving many organic-soluble impurities behind in the mother liquor.

Protocol 1: Optimized Precipitation/Recrystallization

This protocol is designed to purify the crude free base of 3-(Piperazin-1-yl)azepan-2-one into the high-purity hydrochloride salt.

A. Materials & Equipment:

  • Crude 3-(Piperazin-1-yl)azepan-2-one (free base)

  • Toluene, ACS Grade

  • Isopropanol (IPA), ACS Grade

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • pH paper or calibrated pH meter

B. Step-by-Step Methodology:

  • Dissolution & Initial Wash:

    • Dissolve the crude free base in toluene (approx. 10-15 mL per gram of crude material) in a round-bottom flask.

    • Warm the mixture gently (40-50°C) to ensure complete dissolution.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 5 mL per gram) to remove any water-soluble impurities like excess piperazine hydrochloride.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Exchange & Concentration:

    • Transfer the dried toluene solution back to a clean, dry flask.

    • Concentrate the solution under reduced pressure (rotary evaporator) to approximately one-third of its original volume. This step removes excess toluene and prepares the system for precipitation. A patent for a similar compound demonstrates this technique effectively[4].

  • Precipitation of the Hydrochloride Salt:

    • To the concentrated toluene solution, add isopropanol (approx. 20-25 mL per gram of initial crude material). The solution should remain clear. Isopropanol acts as an anti-solvent for the salt form.

    • While stirring vigorously, slowly add concentrated HCl dropwise. Monitor the pH of the solution by spotting a small amount onto pH paper (or using a probe if available). The target pH is between 3.5 and 4.0[3].

    • A thick, white precipitate of the hydrochloride salt will begin to form immediately.

  • Crystallization & Granulation:

    • Once the target pH is reached, cool the resulting slurry to 0-5°C in an ice bath.

    • Continue stirring at this low temperature for at least 1-2 hours. This "granulation" or "aging" period allows for the slow growth of well-defined crystals, which minimizes the inclusion of impurities[3].

  • Isolation and Drying:

    • Filter the cold slurry through a Büchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold isopropanol (2 x 3 mL per gram) to rinse away the mother liquor containing the impurities[3].

    • Dry the purified white solid in a vacuum oven at 40-50°C until a constant weight is achieved.

C. Verification:

  • Assess purity by HPLC (>99% desired).

  • Confirm structure by ¹H NMR and ¹³C NMR.

  • Measure the melting point; a sharp range indicates high purity.

Data Summary for Recrystallization
ParameterRecommended ValueRationale
Primary Solvent TolueneGood solubility for the free base, poor for the HCl salt.
Anti-Solvent Isopropanol (IPA)Reduces the solubility of the HCl salt to drive precipitation.
Precipitating Agent Concentrated HClConverts the free base to its insoluble hydrochloride salt.
Target pH 3.5 - 4.0Ensures complete protonation and precipitation without being excessively acidic.
Crystallization Temp. 0 - 5 °CMaximizes yield by minimizing product solubility in the mother liquor.
Expected Purity > 99%High selectivity of the salt crystallization process.

Secondary Strategy: Chromatographic Purification

If recrystallization fails to remove closely related impurities, or if the initial crude material is of very low purity, column chromatography is the recommended secondary method. Purifying basic amines on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery[5][6].

Workflow for Selecting a Chromatography Method

start Crude Purity Assessment (TLC/HPLC) decision Purity < 95% or Multiple Close-Eluting Spots? start->decision recryst Proceed with Protocol 1: Selective HCl Salt Precipitation decision->recryst No chromatography Proceed to Chromatography (Protocol 2) decision->chromatography Yes end_node Pure Compound (>99%) recryst->end_node chromatography->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 2: Modified Normal-Phase Flash Chromatography

This protocol describes the purification of the free base form. The purified free base can then be converted to the hydrochloride salt if desired.

A. Materials & Equipment:

  • Crude 3-(Piperazin-1-yl)azepan-2-one (free base)

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28% aq.)

  • Flash chromatography system or glass column

  • TLC plates (silica gel 60 F₂₅₄)

B. Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • Develop a suitable mobile phase using TLC. A good starting point is a gradient of Methanol in Dichloromethane.

    • Crucially, add a small amount of a basic modifier to the mobile phase to prevent streaking. Common choices are 0.5-1% triethylamine (TEA) or 0.5-1% ammonium hydroxide[5][7].

    • The target Rf for the product should be between 0.25 and 0.4 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).

    • Pack the column carefully to avoid air bubbles.

    • Equilibrate the packed column by washing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of the mobile phase (or just DCM).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the percentage of methanol (the polar solvent) to elute the compounds. A typical gradient might be from 0% to 15% MeOH in DCM (with 1% TEA maintained throughout).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.

    • The result is the purified free base, which can be carried forward or converted to the HCl salt as described in Protocol 1.

C. Verification:

  • Assess purity of the isolated free base by HPLC and TLC.

  • Confirm structure by NMR.

Quality Control & Purity Assessment

Rigorous analytical validation is essential to confirm the success of any purification protocol.

Overall QC Workflow

crude Crude Product purification Purification Protocol (Recrystallization or Chromatography) crude->purification isolated Isolated Solid purification->isolated hplc Purity Check: HPLC-UV isolated->hplc nmr Identity Check: ¹H NMR isolated->nmr pass Purity & Identity Confirmed? hplc->pass nmr->pass final Final Product (>99% Pure) pass->final Yes reprocess Reprocess or Re-purify pass->reprocess No reprocess->purification

Caption: A standard quality control workflow for purity verification.

A. High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of piperazine derivatives[8][9].

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

  • Detection: UV at 220 nm and 254 nm.

  • Result: Purity is determined by the area percentage of the main product peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguous structural confirmation. The spectrum of the hydrochloride salt will show characteristic shifts compared to the free base, particularly for the protons adjacent to the nitrogen atoms.

C. Melting Point: A sharp, defined melting point range is a reliable indicator of high purity. A broad melting range often suggests the presence of impurities.

References

  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. (2006). Available at: [Link]

  • ResearchGate. For highly polar compound, how to do the purification? (2018). Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Google Patents. CN106117153A - The preparation method of 2 piperazinones.
  • Google Patents. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research. (2017). Available at: [Link]

  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711. Available at: [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Available at: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Google Patents. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2021). Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Available at: [Link]

  • Google Patents. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

Sources

3-(Piperazin-1-yl)azepan-2-one hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Neuropharmacological Characterization of 3-(Piperazin-1-yl)azepan-2-one hydrochloride

Foreword: A Strategic Approach to a Novel Chemical Entity

The compound 3-(Piperazin-1-yl)azepan-2-one hydrochloride represents a novel investigational tool in neuropharmacology. While specific literature on this exact molecule is not publicly available, its structure combines two key pharmacophores: the piperazine ring and a caprolactam (azepan-2-one) backbone. The piperazine moiety is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, integral to numerous approved antipsychotic, antidepressant, and anxiolytic medications.[1][2][3][4] This structural heritage strongly suggests that its mechanism of action will likely involve the modulation of monoaminergic systems, such as dopamine and serotonin pathways.[3][5]

This document, therefore, serves as a comprehensive application and protocol guide for the systematic neuropharmacological evaluation of this compound. It is designed for researchers and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind each experimental choice. We will proceed by treating 3-(Piperazin-1-yl)azepan-2-one hydrochloride as a novel candidate compound, outlining a strategic workflow from initial receptor screening to preliminary in vivo behavioral assessment.

Part 1: Hypothesized Mechanism of Action and Research Workflow

Given its structural similarity to atypical antipsychotics like Aripiprazole and Cariprazine, and antidepressants such as Vortioxetine, we hypothesize that 3-(Piperazin-1-yl)azepan-2-one hydrochloride functions as a modulator of dopamine and/or serotonin receptors.[2][3] Specifically, primary targets are likely to include Dopamine D2/D3 and Serotonin 5-HT1A/5-HT2A receptors.[2][6] The compound could act as an antagonist, partial agonist, or an allosteric modulator at these sites.

The overall research strategy is to first define the compound's binding affinity and functional activity at key CNS targets in vitro, and then use this information to guide targeted in vivo studies to assess its behavioral effects and potential therapeutic profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment Receptor_Binding Protocol 1: Receptor Affinity Profiling Functional_Assay Protocol 2: Functional Activity Assay (Agonist vs. Antagonist) Receptor_Binding->Functional_Assay Identify Primary Targets (e.g., D2, 5-HT2A) Behavioral_Screening Protocol 3: Psychostimulant-Induced Hyperlocomotion Functional_Assay->Behavioral_Screening Dose Selection based on In Vitro Potency (EC50/IC50) Side_Effect_Profile Protocol 4: Catalepsy Assessment for Extrapyramidal Symptoms Behavioral_Screening->Side_Effect_Profile Evaluate Therapeutic Potential & Side Effect Liability End Comprehensive Pharmacological Profile Side_Effect_Profile->End Start Compound Synthesis & Purification Start->Receptor_Binding

Caption: Overall workflow for neuropharmacological characterization.

Part 2: In Vitro Experimental Protocols

The foundational step is to determine where the compound binds in the brain and what it does upon binding. This is achieved through a combination of affinity and functional assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Profile

Objective: To determine the binding affinity (Ki) of 3-(Piperazin-1-yl)azepan-2-one hydrochloride for a panel of key neuroreceptors, primarily dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) subtypes. High affinity for a specific receptor suggests it is a primary molecular target.

Causality: This screening approach is essential for target identification and selectivity analysis. A compound that binds potently to D2 receptors but weakly to others is considered selective, which can predict its therapeutic action and potential side effects.[6][7] Modern non-radioactive methods like Homogeneous Time-Resolved Fluorescence (HTRF) can also be used and are often preferred for their safety and throughput.[8][9]

Materials:

  • Test Compound: 3-(Piperazin-1-yl)azepan-2-one hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human receptor subtypes of interest.

  • Radioligands: Specific, high-affinity radiolabeled ligands for each receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates and filter mats (e.g., GF/B or GF/C).

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the specific radioligand at a concentration near its Kd value.

    • 50 µL of the cell membrane preparation (containing the target receptor).

  • Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Washing: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for G-Protein Coupled Receptors

Objective: To determine whether the compound acts as an agonist, antagonist, or partial agonist at its primary G-protein coupled receptor (GPCR) targets (e.g., D2 or 5-HT1A receptors).

Causality: Binding affinity does not reveal function. A compound can bind tightly but either activate the receptor (agonist), block it (antagonist), or weakly activate it (partial agonist). This functional characterization is critical for predicting the compound's physiological effect. For example, D2 receptor antagonism is a hallmark of antipsychotics, while 5-HT1A agonism is associated with anxiolytic and antidepressant effects.[2][3] This assay measures changes in cyclic adenosine monophosphate (cAMP), a key second messenger for many GPCRs.

Materials:

  • Test Compound.

  • Cell Line: HEK293 cells stably expressing the target receptor (e.g., D2 receptor, which is Gi-coupled and thus decreases cAMP).

  • Known Agonist (e.g., Quinpirole for D2) and Antagonist (e.g., Haloperidol for D2).

  • Forskolin: An adenylate cyclase activator used to stimulate a baseline level of cAMP production.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Step-by-Step Methodology:

Mode 1: Testing for Agonist Activity

  • Cell Plating: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with assay buffer containing various concentrations of the test compound.

  • Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Analysis: Plot cAMP levels against the log concentration of the test compound. A dose-dependent decrease in cAMP (for a Gi-coupled receptor like D2) indicates agonist activity. Calculate the EC50 (potency) and the maximal effect (Emax, efficacy).

Mode 2: Testing for Antagonist Activity

  • Cell Plating: As above.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration (e.g., the EC80) of a known agonist (e.g., Quinpirole) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: As above.

  • Analysis: Plot cAMP levels against the log concentration of the test compound. A dose-dependent reversal of the agonist's effect indicates antagonist activity. Calculate the IC50 value.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Compound_A Compound_A Receptor_A Receptor_A Compound_A->Receptor_A Binds & Activates G_Protein_A G_Protein_A Receptor_A->G_Protein_A Activates Gi AC_A AC_A G_Protein_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A Decreased Production Compound_B Test Compound Receptor_B Receptor_B Compound_B->Receptor_B Binds & Blocks Agonist Agonist Agonist->Receptor_B Blocked G_Protein_B G_Protein_B Receptor_B->G_Protein_B No Activation AC_B AC_B cAMP_B cAMP Normal AC_B->cAMP_B Baseline Production

Caption: Agonist vs. Antagonist action at a Gi-coupled receptor.

Part 3: In Vivo Experimental Protocols

In vivo studies are essential to understand how the compound's molecular actions translate into behavioral effects in a living organism.

Protocol 3: Amphetamine-Induced Hyperlocomotion Model

Objective: To assess the potential antipsychotic-like activity of the compound by testing its ability to block hyperactivity induced by a psychostimulant like amphetamine.

Causality: Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. This is considered a reliable animal model of the positive symptoms (psychosis) of schizophrenia, which are linked to dopamine hyperfunction. All clinically effective antipsychotics, which are D2 receptor antagonists, can attenuate this behavior.[7]

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Test Compound and Vehicle.

  • d-Amphetamine sulfate.

  • Open Field Arenas: Square boxes equipped with infrared beams to automatically track movement.

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the testing room and open field arenas for at least 60 minutes before the experiment begins.

  • Drug Administration:

    • Divide animals into groups (e.g., Vehicle + Saline; Vehicle + Amphetamine; Test Compound (low, medium, high dose) + Amphetamine).

    • Administer the test compound or its vehicle via the desired route (e.g., intraperitoneal, I.P.).

  • Pre-treatment Interval: Wait for the compound to be absorbed and reach the brain (e.g., 30-60 minutes, determined by preliminary pharmacokinetic studies if possible).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, I.P.) or saline to the appropriate groups.

  • Behavioral Recording: Immediately place the animals back into the open field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the groups. A significant reduction in locomotion in the test compound groups compared to the Vehicle + Amphetamine group indicates potential antipsychotic efficacy.

Protocol 4: Catalepsy Assessment in Rats

Objective: To evaluate the compound's propensity to induce catalepsy, a common extrapyramidal side effect (EPS) associated with strong D2 receptor blockade in the nigrostriatal pathway.

Causality: Catalepsy is characterized by a failure to correct an externally imposed posture and is a strong predictor of motor side effects (parkinsonism, dystonia) in humans.[10] Atypical antipsychotics are defined by their lower liability to cause EPS compared to older, typical antipsychotics.[6] This assay is crucial for differentiating a potentially "atypical" profile from a "typical" one.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Test Compound and Vehicle.

  • Positive Control: Haloperidol (e.g., 0.5-1 mg/kg, I.P.).

  • Catalepsy Bar: A horizontal bar raised approximately 9-10 cm from the surface.

Step-by-Step Methodology:

  • Drug Administration: Administer the test compound, vehicle, or haloperidol to different groups of rats.

  • Testing Timepoints: Assess catalepsy at several time points post-injection (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.

  • Catalepsy Test:

    • Gently place the rat's forepaws on the elevated bar.

    • Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the full duration, it is recorded as the maximum score.

  • Data Analysis: Compare the mean latency to descend from the bar across the different treatment groups. A significant increase in descent time compared to the vehicle group indicates cataleptic effects. The goal is to find doses that are effective in the hyperlocomotion model (Protocol 3) but do not induce significant catalepsy.

Part 4: Data Presentation and Interpretation

The data generated from these protocols should be systematically organized to build a comprehensive pharmacological profile.

Table 1: Summary of Hypothetical Pharmacological Data

ParameterReceptor SubtypeResultInterpretation
Binding Affinity (Ki) Dopamine D25.2 nMHigh affinity; primary target
Dopamine D38.1 nMHigh affinity
Serotonin 5-HT1A25.4 nMModerate affinity
Serotonin 5-HT2A15.1 nMHigh affinity
Adrenergic α1> 500 nMLow affinity; good selectivity
Functional Activity D2 Receptor (cAMP)Antagonist, IC50=12 nMBlocks dopamine signaling
5-HT1A Receptor (cAMP)Partial Agonist, EC50=40 nMModulates serotonin signaling
In Vivo Efficacy Amphetamine HyperlocomotionED50 = 1.5 mg/kgPotent antipsychotic-like effect
In Vivo Side Effects Catalepsy InductionMinimal effect up to 10 mg/kgLow risk of EPS; atypical profile

Interpretation: The hypothetical data in Table 1 suggests that 3-(Piperazin-1-yl)azepan-2-one hydrochloride is a potent D2 and 5-HT2A receptor antagonist with partial agonist activity at 5-HT1A receptors. This "polypharmacology" is characteristic of many successful atypical antipsychotics. The potent in vivo efficacy in a model of psychosis, combined with a low propensity to induce catalepsy, strongly supports the profile of an atypical antipsychotic with potential therapeutic advantages.[6]

References

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Available at: [Link]

  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. Available at: [Link]

  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Available at: [Link]

  • ResearchGate. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Available at: [Link]

  • PubMed. (2003). Neuropharmacological profile of an atypical antipsychotic, NRA0562. Available at: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • National Institutes of Health. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]

  • MDPI. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link]

  • PubMed Central. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available at: [Link]

  • ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available at: [Link]

  • PubChem. 3-(piperazin-1-yl)azepan-2-one hydrochloride. Available at: [Link]

  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Gyan Sanchay. Pharmacological Screening of Anti Psychotic Agents. Available at: [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Available at: [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Available at: [Link]

  • Frontiers. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Available at: [Link]

  • Preprints.org. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2009). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Available at: [Link]

Sources

Troubleshooting & Optimization

3-(Piperazin-1-yl)azepan-2-one hydrochloride assay variability and troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assay of 3-(Piperazinyl)-azepan-2-one hydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals to provide in-depth, field-proven insights into achieving accurate and reproducible assay results. Here, we will address common sources of variability and provide structured troubleshooting workflows to resolve issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 3-(Piperazinyl)-azepan-2-one hydrochloride.

Q1: What are the recommended analytical techniques for the assay of 3-(Piperazinyl)-azepan-2-one hydrochloride?

A1: The primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its specificity and ability to simultaneously quantify the active pharmaceutical ingredient (API) and potential impurities. Given the polar nature of the molecule, several HPLC modes can be considered:

  • Reversed-Phase (RP) HPLC: While challenging for highly polar compounds, it can be effective with careful method development, potentially using polar-embedded or polar-endcapped columns.[1][2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar analytes and can provide excellent retention and separation.[4]

  • Ion-Pair Chromatography: This can enhance the retention of the charged analyte on a traditional reversed-phase column.[5][6]

For detection, UV-Vis is common, but if the molecule lacks a strong chromophore, derivatization to introduce a UV-active group may be necessary.[7][8] Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.[4]

Q2: My 3-(Piperazinyl)-azepan-2-one hydrochloride seems to have poor retention on a standard C18 column. What is the cause and how can I improve it?

A2: Poor retention of polar compounds on non-polar stationary phases like C18 is a common issue.[1][2] This is due to the analyte having a stronger affinity for the polar mobile phase than the stationary phase. To improve retention, consider the following:

  • Decrease the organic solvent concentration in the mobile phase.

  • Utilize a highly aqueous mobile phase with a C18 column designed to prevent phase collapse (dewetting).

  • Switch to a more polar stationary phase , such as a polar-endcapped C18, a polar-embedded phase, or a HILIC column.[1][4]

  • Employ ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to increase the hydrophobicity of the analyte.[5][6]

Q3: How does the hydrochloride salt form affect the assay?

A3: The hydrochloride salt form influences several key aspects of the analysis. Firstly, it enhances the aqueous solubility of the compound. Secondly, the presence of the chloride counter-ion can impact the chromatographic separation, especially in ion-pair chromatography.[5][9] It is also important to accurately account for the mass of the hydrochloride when calculating the concentration of the free base. For quantification, it is crucial to know whether the reference standard is in the salt or free base form to ensure accurate calculations.[10]

Q4: Can I quantify the chloride content separately?

A4: Yes, and it is often a required quality control test for salt forms of APIs. The most common method for chloride quantification is potentiometric titration with silver nitrate.[11][12] This involves dissolving the sample in an appropriate solvent and titrating with a standardized silver nitrate solution. The endpoint is detected by a sharp change in potential.

II. HPLC Method Development and Troubleshooting Guide

This section provides a more detailed guide to developing a robust HPLC method and troubleshooting common issues.

Recommended Starting HPLC Method

Based on methods for structurally similar compounds, a good starting point for method development would be a reversed-phase method.[13]

Parameter Recommendation Rationale
Column C18, Polar-Embedded or Polar-Endcapped, 4.6 x 150 mm, 3.5 µmBalances resolution and analysis time. Polar modifications improve retention of polar analytes.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the analyte is in a single ionic form and improves peak shape.[13]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 210 nm (or wavelength of maximum absorbance)Lower UV wavelengths are often necessary for compounds with limited chromophores.
Injection Volume 10 µLA typical starting volume.
Troubleshooting Common HPLC Issues

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_quantification Quantification Issues start Assay Variability Observed peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift low_recovery Low Recovery start->low_recovery peak_fronting Peak Fronting sol_tailing_1 Decrease mobile phase pH (e.g., to 2.5) Use a base-deactivated column peak_tailing->sol_tailing_1 Silanol Interactions sol_tailing_2 Decrease sample concentration peak_tailing->sol_tailing_2 Column Overload split_peaks Split Peaks no_retention No/Poor Retention sol_rt_1 Use a column oven Ensure lab temperature is stable rt_drift->sol_rt_1 Temperature Fluctuation sol_rt_2 Prepare fresh mobile phase Ensure proper mixing rt_drift->sol_rt_2 Mobile Phase Change high_variability High %RSD sol_recovery_1 Check sample solubility in diluent Use sonication low_recovery->sol_recovery_1 Incomplete Dissolution sol_recovery_2 Use deactivated vials Prime the HPLC system low_recovery->sol_recovery_2 Adsorption to Vials/System

Caption: Troubleshooting workflow for common HPLC issues.

Issue Potential Cause Recommended Action
Peak Tailing Secondary interactions with free silanols on the column packing.Lower the mobile phase pH to suppress silanol activity. Use a high-purity, base-deactivated column.[14]
Column overload.Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[15]
Column collapse or void.Replace the column.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily. Ensure adequate mixing if using an online mixer.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the mobile phase or from a previous injection.Flush the column with a strong solvent. Run blank injections to identify the source of contamination.
High Backpressure Blockage in the system (e.g., frit, column).Systematically disconnect components to isolate the blockage. Reverse and flush the column if appropriate.[14]
Buffer precipitation.Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations.

III. Impurity Profiling and Troubleshooting

Understanding potential impurities is critical for a robust assay. Impurities can arise from the synthesis process or degradation of the API.

Potential Process-Related Impurities

The synthesis of piperazine derivatives can introduce several types of impurities.[16][17][18]

  • Starting materials: Unreacted starting materials from the synthesis.

  • Intermediates: Incompletely reacted intermediates.[16]

  • By-products: Resulting from side reactions during synthesis.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 Starting Material A SM2 Starting Material B Intermediate Intermediate API 3-(Piperazinyl)azepan-2-one Impurity_SM1 Unreacted SM A Impurity_Inter Unreacted Intermediate Impurity_Byproduct By-product

Caption: Origin of process-related impurities.

Potential Degradation Products

Piperazine-containing molecules can be susceptible to degradation under certain conditions.

  • Oxidation: The piperazine ring can be susceptible to oxidation.

  • Hydrolysis: The lactam ring in the azepan-2-one moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.

A forced degradation study is recommended to identify potential degradation products and ensure the analytical method is stability-indicating.

IV. Experimental Protocols

Protocol 1: Potentiometric Titration for Chloride Content

This protocol outlines the determination of chloride content in 3-(Piperazinyl)-azepan-2-one hydrochloride.

Objective: To quantify the chloride content as a percentage of the total mass.

Materials:

  • 3-(Piperazinyl)-azepan-2-one hydrochloride sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Nitric Acid (HNO₃)

  • Deionized water

  • Potentiometric titrator with a silver billet electrode

Procedure:

  • Accurately weigh approximately 150-200 mg of the sample into a beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 5 mL of nitric acid.

  • Immerse the silver billet electrode and the reference electrode into the solution.

  • Titrate with standardized 0.1 M AgNO₃ solution.

  • Record the volume of titrant required to reach the equivalence point, which is indicated by the largest potential change.

  • Perform a blank titration with the same reagents, omitting the sample.

  • Calculate the percentage of chloride in the sample.

Calculation: % Chloride = [((V_sample - V_blank) * M_AgNO3 * 35.453) / W_sample] * 100

Where:

  • V_sample = Volume of AgNO₃ used for the sample (mL)

  • V_blank = Volume of AgNO₃ used for the blank (mL)

  • M_AgNO3 = Molarity of the AgNO₃ solution

  • 35.453 = Atomic weight of chlorine ( g/mol )

  • W_sample = Weight of the sample (mg)

Protocol 2: Forced Degradation Study

Objective: To assess the stability of the drug substance and the specificity of the analytical method.

Procedure:

  • Prepare separate solutions of 3-(Piperazinyl)-azepan-2-one hydrochloride at a concentration of approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic solutions.

  • Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

V. References

  • Abdel-Gawad, F. M. (1997). Simple and sensitive spectrophotometric methods for the assay of three piperazine derivatives; ketoconazole, piribedil and prazosin hydrochloride based on charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 227-233.

  • SIELC Technologies. (n.d.). Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Dong, M. W. (2013). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. LCGC North America, 31(10), 868-877.

  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Al-Majid, A. M., & Al-Badr, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Stalińska, M., & Koba, M. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(15), 8209.

  • Wang, Y., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 23(10), 2649.

  • Doneanu, A., et al. (2011). Understanding the effect of the counterion on the reverse-phase ion-pair high-performance liquid chromatography (RPIP-HPLC) resolution of heparin-related saccharide anomers. Analytical and Bioanalytical Chemistry, 401(8), 2597-2608.

  • Khan Academy. (2012, September 9). Titration: Practical and Calculation (NaOH and HCl). Retrieved from [Link]

  • Li, Y., et al. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(15), 5732.

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Titrating sodium hydroxide with hydrochloric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kumar, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Omega, 3(9), 11465-11471.

  • BYJU'S. (n.d.). Titration of Hydrochloric Acid against Standard Sodium Carbonate. Retrieved from [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Salt. Retrieved from [Link]

  • Tavassoli, A. (2023, March 28). How does counter ion loss occur in ligand exchange columns, such as Aminex and Hiplex? ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2010). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 126-131.

  • Patel, S., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 324-328.

  • Kumar, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11947-11956.

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 3-(Piperazin-1-yl)azepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperazin-1-yl)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. As a hydrophilic molecule, likely belonging to the Biopharmaceutics Classification System (BCS) Class III, its high aqueous solubility is often paired with low intestinal permeability, which can be a significant barrier to achieving therapeutic efficacy via oral administration.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose permeability issues and select appropriate enhancement strategies.

Frequently Asked Questions (FAQs)

FAQ 1: My initial in vivo studies with 3-(Piperazin-1-yl)azepan-2-one hydrochloride show low and variable oral bioavailability. What are the first steps to diagnose the problem?

Answer: Low oral bioavailability for a water-soluble compound like 3-(Piperazin-1-yl)azepan-2-one hydrochloride is often rooted in poor membrane permeability.[2] The first step is to systematically characterize its biopharmaceutical properties to confirm this hypothesis.

Initial Diagnostic Workflow:

  • Confirm BCS Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[1] Your compound is a hydrochloride salt, suggesting high solubility. The next critical step is to determine its intestinal permeability.

  • Conduct In Vitro Permeability Assays: These assays are essential for quantifying the compound's ability to cross the intestinal epithelium.[4][5]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It's a quick and cost-effective first screen to assess the intrinsic permeability of your molecule.[6]

    • Caco-2 Cell Monolayer Assay: This is the gold standard in vitro model for predicting human drug absorption.[4][6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[6] This assay can distinguish between passive diffusion and active transport mechanisms, including efflux.[6]

The results from these assays will guide your next steps. If permeability is confirmed to be low, the subsequent sections of this guide will provide strategies to overcome this limitation.

G start Low in vivo Bioavailability Observed bcs Hypothesis: Low Permeability (BCS Class III) start->bcs pampa Screening: PAMPA Assay (Passive Diffusion) bcs->pampa caco2 Gold Standard: Caco-2 Assay (Passive + Active Transport) pampa->caco2 diagnosis Diagnosis Confirmed: Permeability is the Rate-Limiting Step caco2->diagnosis G cluster_0 Cell 1 cluster_1 Cell 2 compound Drug Molecule (Hydrophilic) junction Tight Junction compound->junction Blocked compound->junction Paracellular Transport membrane Intestinal Epithelial Cell Membrane (Lipophilic Barrier) enhancer Permeation Enhancer enhancer->junction Opens membrane2 Intestinal Epithelial Cell Membrane (Lipophilic Barrier)

Caption: Mechanism of permeation enhancers on tight junctions.

Guide 2: Addressing Potential Efflux Transporter Activity

During your Caco-2 assay, you may observe that the transport of your compound from the basolateral (blood) side to the apical (lumen) side is significantly higher than in the reverse direction (A -> B). This suggests the involvement of efflux transporters.

Q: My bidirectional Caco-2 assay shows an efflux ratio >2. What does this mean?

A: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [8][9]These transporters act as cellular "pumps," actively removing the drug from the intestinal cells and pumping it back into the GI lumen, thereby reducing net absorption. [10] Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux transporter inhibitors.

    • Verapamil or Cyclosporine A: Potent inhibitors of P-gp.

    • Ko143: A specific inhibitor of BCRP. If the efflux ratio decreases significantly in the presence of an inhibitor, you have confirmed that your compound is a substrate for that specific transporter.

  • Mitigation Strategies:

    • Formulation with Inhibitory Excipients: Some pharmaceutical excipients, such as certain polysorbates (Tweens) and polyethylene glycol derivatives (Cremophors), can inhibit P-gp activity. Incorporating these into your formulation may saturate or block the transporters, allowing more drug to be absorbed.

    • Prodrug Design: A prodrug may not be recognized by the efflux transporter. By modifying the structure, you can create a new molecular entity that evades the pump. The active drug is then released after the prodrug has been successfully absorbed. [11]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the permeability and efflux potential of 3-(Piperazin-1-yl)azepan-2-one hydrochloride.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Test compound, positive control (e.g., propranolol - high permeability), and negative control (e.g., mannitol - low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value >250 Ω·cm² typically indicates a confluent monolayer. Additionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.

  • Preparation of Solutions: Prepare dosing solutions of the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the steady-state flux (mass/time).

      • A is the surface area of the Transwell® membrane (cm²).

      • C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a simple SEDDS formulation to enhance the oral delivery of your compound.

Materials:

  • 3-(Piperazin-1-yl)azepan-2-one hydrochloride

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-surfactants to identify excipients that can dissolve it at the target concentration.

  • Constructing a Ternary Phase Diagram:

    • Select the best excipients from the screening.

    • Prepare a series of blank formulations by mixing the oil, surfactant, and co-surfactant at different ratios (e.g., varying oil from 10-80%, surfactant from 20-90%, etc.).

    • For each mixture, take a small volume (e.g., 100 µL) and dilute it with a larger volume of water (e.g., 50 mL) under gentle agitation.

    • Visually assess the resulting emulsion. Note whether it forms a clear microemulsion, a bluish-white nanoemulsion, or a milky macroemulsion.

    • Plot these observations on a ternary phase diagram to identify the self-emulsification region.

  • Drug Loading and Formulation Optimization:

    • Select ratios from the optimal self-emulsification region identified in the phase diagram.

    • Dissolve 3-(Piperazin-1-yl)azepan-2-one hydrochloride into the pre-mixed excipients to create the final SEDDS pre-concentrate. Gentle heating and vortexing may be required.

    • Ensure the drug remains dissolved and the formulation is clear and homogenous.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the drug-loaded SEDDS in simulated gastric or intestinal fluid and measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Target droplet sizes are typically <200 nm for efficient absorption.

    • Stability: Assess the physical stability of the pre-concentrate and the kinetic stability of the resulting emulsion upon dilution. There should be no signs of drug precipitation or phase separation.

G sedds SEDDS Pre-concentrate (Drug + Oil + Surfactant) emulsion Spontaneous Emulsification sedds->emulsion gi_fluid GI Fluids (Aqueous Environment) gi_fluid->emulsion droplets Drug-loaded Nanodroplets (<200 nm) emulsion->droplets absorption Enhanced Absorption Across Intestinal Wall droplets->absorption

Caption: Workflow for SEDDS mechanism of action.

References

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017). ResearchGate. Available at: [Link]

  • Lopes, M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. Available at: [Link]

  • Meunier, V., et al. (2005). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. Fundamental & Clinical Pharmacology. Available at: [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Advanced Drug Delivery Reviews. Available at: [Link]

  • Ahmad, N., et al. (2016). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]

  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (2024). MDPI. Available at: [Link]

  • NANO-DRUG DELIVERY SYSTEMS FOR THE ENHANCEMENT OF BIOAVAILABILITY AND BIOACTIVITY. (2024). ResearchGate. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. (2025). ResearchGate. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Publications. Available at: [Link]

  • Shah, S., et al. (2023). Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. Available at: [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (2023). MDPI. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (2024). UPM Pharmaceuticals. Available at: [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2014). Frontiers in Pharmacology. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. (2012). Taylor & Francis Online. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ResearchGate. Available at: [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. Available at: [Link]

  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. (2025). LinkedIn. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • How to improve the bioavailability of a drug? (2025). Patsnap Synapse. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • 1-(1-Cyclopropylpyrrolidin-3-yl)piperazin-2-one. PubChem. Available at: [Link]

  • Enhancing Bioavailability through Nanoscale Drug Delivery. (2024). Longdom Publishing. Available at: [Link]

  • PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. (2021). ResearchGate. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Available at: [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Available at: [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. Semantic Scholar. Available at: [Link]

  • Intestinal efflux transporters and drug absorption. (2009). PubMed. Available at: [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026). Oreate AI Blog. Available at: [Link]

  • The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. (2023). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. Available at: [Link]

  • (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. Available at: [Link]

  • Whitehead, K., et al. (2008). Absorption Enhancers: Applications and Advances. Molecular Pharmaceutics. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). PubMed Central. Available at: [Link]

  • 3-Aminoazepan-2-one hydrochloride. PubChem. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for "3-(Piperazin-1-yl)azepan-2-one hydrochloride" did not yield a well-documented compound in the scientific literature. However, due to its structural similarities and significant role in pharmaceutical manufacturing, this guide will focus on the readily available and extensively studied compound, 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride . This key intermediate is crucial in the synthesis of the atypical antipsychotic agent, Ziprasidone.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to achieve reproducible experimental outcomes with this important building block.

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis

In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to consistently replicate the synthesis and obtain a compound with a defined purity and analytical profile is paramount for advancing a drug candidate from the laboratory to clinical trials. Inconsistent synthesis can lead to variable biological data, project delays, and ultimately, a lack of confidence in the therapeutic potential of a molecule.

This guide provides an in-depth examination of the synthesis and characterization of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, a critical intermediate in the production of Ziprasidone.[3] From the perspective of a Senior Application Scientist, we will delve into the nuances of the synthetic protocol, explore the critical parameters that govern its reproducibility, and outline a robust analytical workflow to ensure the consistent quality of the final product.

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride: A Protocol Built for Consistency

The most common and industrially relevant synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole involves the nucleophilic aromatic substitution of 3-chloro-1,2-benzisothiazole with piperazine.[1] While seemingly straightforward, achieving high yield and purity consistently requires careful attention to several key parameters.

Synthesis_Workflow A Reactants: 3-Chloro-1,2-benzisothiazole Anhydrous Piperazine B Reaction: Solvent (e.g., tert-Butanol) Heat (reflux) A->B  1. Reaction Setup C Work-up: Aqueous wash pH adjustment Extraction with Toluene B->C  2. Quenching & Extraction D Purification: Concentration Solvent exchange (Isopropanol) C->D  3. Solvent Removal & Exchange E Salt Formation & Isolation: Addition of conc. HCl Crystallization Filtration & Drying D->E  4. Precipitation F Final Product: 3-(1-Piperazinyl)-1,2-benzisothiazole HCl E->F  5. Isolation

Caption: Synthetic workflow for 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.

Detailed Experimental Protocol:

This protocol is a synthesis of methodologies reported in the literature, designed to maximize reproducibility.[4]

Materials:

  • 3-Chloro-1,2-benzisothiazole

  • Anhydrous Piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge anhydrous piperazine (5-10 equivalents) and tert-butanol. Heat the mixture to 100°C under a nitrogen atmosphere to dissolve the piperazine.

    • Expert Insight: Using a significant excess of piperazine is crucial. It not only drives the reaction to completion but also minimizes the formation of the dimeric impurity, 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole, where a second molecule of 3-chloro-1,2-benzisothiazole reacts with the newly formed product.

  • Addition of Electrophile: Dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in a minimal amount of tert-butanol and add it dropwise to the hot piperazine solution over 20-30 minutes. The reaction is exothermic, and a controlled addition helps to maintain a steady reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 120°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to approximately 80°C and add water to dissolve the excess piperazine and its hydrochloride salt. Adjust the pH of the solution to >12 with a 50% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with toluene. Separate the organic layer and wash it with deionized water to remove any remaining piperazine and inorganic salts.

  • Solvent Exchange and Salt Formation: Concentrate the toluene extract under reduced pressure. Add isopropanol to the residue and then slowly add concentrated hydrochloric acid dropwise until the pH reaches approximately 3.8.

    • Expert Insight: The choice of isopropanol as the crystallization solvent is critical for obtaining a crystalline, easily filterable product. The slow addition of hydrochloric acid is essential to control the crystallization process and obtain a product with a consistent particle size distribution.

  • Isolation: Cool the resulting slurry to 0-5°C and stir for at least one hour to ensure complete precipitation. Filter the solid, wash with cold isopropanol, and dry under vacuum at 40-50°C to a constant weight.

Characterization and Quality Control: A Multi-faceted Approach to Ensuring Purity

Consistent characterization of the synthesized 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is non-negotiable for reproducible downstream applications. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and purity of each batch.

Analytical Technique Purpose Expected Outcome/Key Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity ≥98%. Separation of the main peak from potential impurities, particularly the dimeric by-product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.Characteristic peaks for the aromatic protons of the benzisothiazole ring and the methylene protons of the piperazine ring. Chemical shifts will be downfield compared to the free base due to protonation.
Mass Spectrometry (MS) Confirmation of molecular weight.Detection of the molecular ion peak corresponding to the free base (C₁₁H₁₃N₃S, MW: 219.08).
Melting Point Physical property characterization and purity indicator.A sharp melting point range consistent with a pure compound.
Recommended HPLC Method:

While several HPLC methods are reported for the analysis of Ziprasidone and its intermediates, a general reverse-phase method can be adapted for routine purity checks.[5][6][7]

Analytical_Workflow A Sample Preparation: Dissolve in a suitable diluent (e.g., mobile phase) B HPLC Analysis: Reverse-phase C18 column UV detection A->B  1. Injection C Data Analysis: Peak integration Purity calculation Impurity profiling B->C  2. Chromatogram Generation D Specification Check: Compare results against pre-defined criteria C->D  3. Quality Assessment

Sources

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3-(Piperazin-1-yl)azepan-2-one hydrochloride
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3-(Piperazin-1-yl)azepan-2-one hydrochloride

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